

(2E,6Z)-Octa-2,6-dienol structural formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2E,6Z)-Octa-2,6-dienol

Cat. No.: B15177660

[Get Quote](#)

Technical Guide: (2E,6Z)-Octa-2,6-dienol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,6Z)-Octa-2,6-dienol is a polyunsaturated fatty alcohol with the molecular formula C₈H₁₄O. Its structure is characterized by an eight-carbon chain containing two double bonds at positions 2 and 6, and a primary alcohol functional group at position 1. The stereochemistry of the double bonds is E (trans) at the C2-C3 position and Z (cis) at the C6-C7 position. While this specific isomer is not extensively characterized in scientific literature, its structural motifs are found in various naturally occurring compounds, suggesting potential for interesting biological activities. This guide provides a summary of its chemical properties, a proposed synthesis protocol, and expected analytical data based on its structure.

Chemical Structure and Properties

The fundamental properties of **(2E,6Z)-Octa-2,6-dienol** are summarized below.

Property	Value	Citation
IUPAC Name	(2E,6Z)-octa-2,6-dien-1-ol	[1]
Molecular Formula	C ₈ H ₁₄ O	[1]
Molecular Weight	126.20 g/mol	[1]
CAS Number	97259-62-6	[1]
Canonical SMILES	C/C=C\CC/C=C/CO	
InChI Key	ONYJRUXYOCZIAW- BRXUXDTNSA-N	[1]

Synthesis Protocol

A specific, peer-reviewed synthesis for **(2E,6Z)-Octa-2,6-dienol** is not readily available in the literature. However, a plausible and highly effective method for its preparation is the stereoselective reduction of the corresponding aldehyde, (2E,6Z)-Octa-2,6-dienal, which is commercially available. The following protocol describes a standard reduction using sodium borohydride (NaBH₄), a mild and selective reducing agent for aldehydes.

Proposed Synthesis: Reduction of (2E,6Z)-Octa-2,6-dienal

This protocol is a standard procedure for the reduction of an α,β -unsaturated aldehyde to the corresponding allylic alcohol.

Materials:

- (2E,6Z)-Octa-2,6-dienal
- Sodium borohydride (NaBH₄)
- Methanol (MeOH), anhydrous
- Dichloromethane (DCM)

- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve (2E,6Z)-Octa-2,6-dienal (1.0 eq) in anhydrous methanol (approximately 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0 °C using an ice bath.
- Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions over 15-20 minutes. Monitor the reaction for gas evolution.
- After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude **(2E,6Z)-Octa-2,6-dienol**.
- Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Analytical Data (Expected)

No experimental spectroscopic data for **(2E,6Z)-Octa-2,6-dienol** has been found in the searched literature. The following tables present the expected analytical data based on the chemical structure and standard spectroscopic principles.

Expected ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for **(2E,6Z)-Octa-2,6-dienol** in CDCl₃.

Table 1: Expected ¹H NMR Chemical Shifts

Proton Position	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	~4.1 - 4.2	d	~6-7
2	~5.6 - 5.8	dt	~15 (trans), ~6-7
3	~5.5 - 5.7	dt	~15 (trans), ~7
4	~2.1 - 2.2	q	~7
5	~2.2 - 2.3	q	~7
6	~5.3 - 5.5	dt	~11 (cis), ~7
7	~5.2 - 5.4	dt	~11 (cis), ~7
8	~0.9 - 1.0	t	~7.5
OH	Variable (broad s)	s	N/A

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon Position	Expected Chemical Shift (δ , ppm)
1	~63 - 64
2	~128 - 130
3	~132 - 134
4	~31 - 32
5	~26 - 27
6	~123 - 125
7	~130 - 132
8	~13 - 14

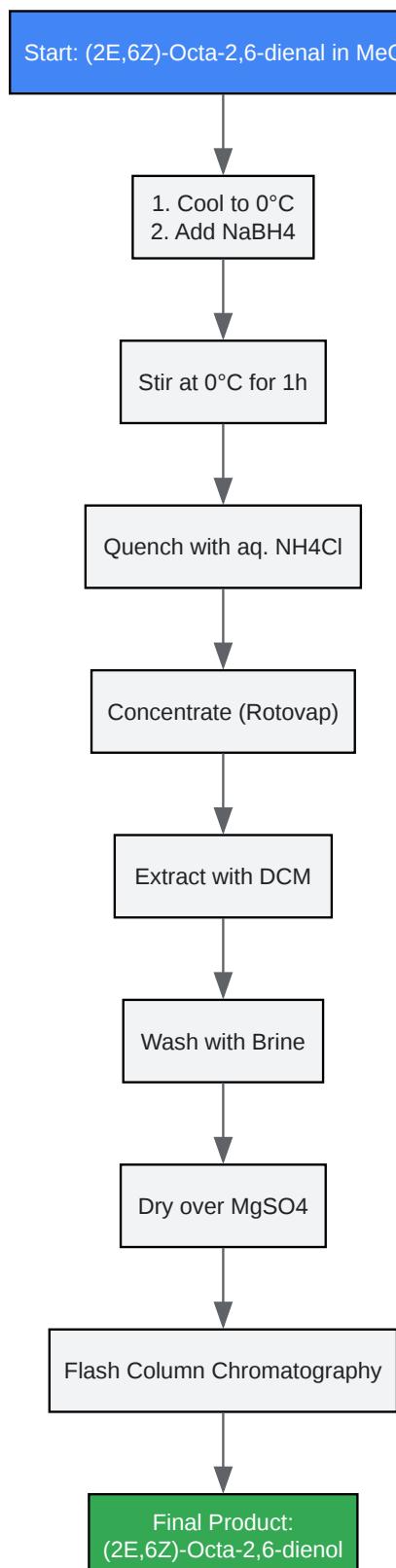
Expected IR and MS Data

Table 3: Expected IR Absorption Bands

Functional Group	Wavenumber (cm^{-1})	Intensity
O-H stretch (alcohol)	3200 - 3600	Strong, Broad
C-H stretch (sp^2)	3000 - 3100	Medium
C-H stretch (sp^3)	2850 - 3000	Medium
C=C stretch (alkene)	1650 - 1680	Medium
C-O stretch (alcohol)	1000 - 1260	Strong
=C-H bend (trans)	960 - 970	Strong
=C-H bend (cis)	675 - 730	Strong

Table 4: Expected Mass Spectrometry Data

Analysis Type	Expected Result
Molecular Ion $[M]^+$	$m/z = 126.10$
Major Fragments	Expected fragments from loss of H_2O ($m/z=108$), loss of C_2H_5 ($m/z=97$), and other allylic cleavages.


Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways for **(2E,6Z)-Octa-2,6-dienol**. However, other unsaturated C8 alcohols and structurally related terpenoids, such as geraniol, are known to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and insect-repellent properties. It is plausible that **(2E,6Z)-Octa-2,6-dienol** could exhibit similar activities, but this would require experimental validation.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis and purification of **(2E,6Z)-Octa-2,6-dienol** from its corresponding aldehyde.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis and purification workflow for **(2E,6Z)-Octa-2,6-dienol**.

Signaling Pathways

Information regarding signaling pathways modulated by **(2E,6Z)-Octa-2,6-dienol** is not available in the current scientific literature. Further research would be required to identify any such interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2E,6Z)-Octa-2,6-dienol | C8H14O | CID 20836341 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2E,6Z)-Octa-2,6-dienol structural formula].
BenchChem, [2025]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b15177660#2e-6z-octa-2-6-dienol-structural-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com